N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,4-difluorophenyl)ethanediamide
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Overview
Description
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,4-difluorophenyl)ethanediamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a cyclopentyl group attached to a piperidin-4-ylmethyl moiety, which is further connected to a difluorophenyl group via an ethanediamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,4-difluorophenyl)ethanediamide typically involves multiple steps, starting with the preparation of the cyclopentylpiperidin-4-ylmethyl intermediate. This intermediate can be synthesized through a series of reactions, including reductive amination and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions, often involving continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In industry, the compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,4-difluorophenyl)ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target system.
Comparison with Similar Compounds
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(1,2-oxazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide
2-(1-cyclopentylpiperidin-4-yl)ethanamine
Uniqueness: N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,4-difluorophenyl)ethanediamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its difluorophenyl group and ethanediamide linkage contribute to its distinct chemical properties and biological activity.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,4-difluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F2N3O2/c20-14-5-6-17(16(21)11-14)23-19(26)18(25)22-12-13-7-9-24(10-8-13)15-3-1-2-4-15/h5-6,11,13,15H,1-4,7-10,12H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJIYEDKBLOXAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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